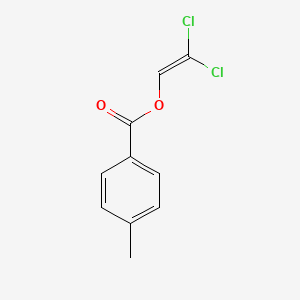
2,2-Dichloroethenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethenyl 4-methylbenzoate is an organic compound characterized by the presence of a dichloroethenyl group attached to a 4-methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroethenyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloroethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dichloroethenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethenyl 4-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparación Con Compuestos Similares
Methyl 2,4-dichlorobenzoate: Another halogenated aromatic ester with similar chemical properties.
2,2-Dichlorovinyl dimethyl phosphate: An organophosphate compound with a dichloroethenyl group.
Comparison: 2,2-Dichloroethenyl 4-methylbenzoate is unique due to the presence of both a dichloroethenyl group and a 4-methylbenzoate moiety. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, while methyl 2,4-dichlorobenzoate is primarily used in organic synthesis, this compound may have broader applications in biology and medicine due to its unique structure.
Propiedades
Número CAS |
87788-06-5 |
|---|---|
Fórmula molecular |
C10H8Cl2O2 |
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl 4-methylbenzoate |
InChI |
InChI=1S/C10H8Cl2O2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-6H,1H3 |
Clave InChI |
FAORCWNSLCVFCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















